Tetrakis(4-ethylphenyl)hydrazine
Description
Tetrakis(4-ethylphenyl)hydrazine is a hydrazine derivative featuring four 4-ethylphenyl substituents symmetrically attached to a central hydrazine core. For instance, hydrazine-based compounds are widely utilized in covalent organic frameworks (COFs), pharmaceuticals, and optoelectronic materials due to their redox activity, nitrogen-rich structures, and ability to form stable linkages .
The 4-ethylphenyl group is notable for its electron-donating ethyl substituent, which enhances electron density in aromatic systems. This characteristic is exploited in materials like porphyrins and COFs to modulate electronic properties and catalytic performance .
Properties
CAS No. |
124445-37-0 |
|---|---|
Molecular Formula |
C32H36N2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1,1,2,2-tetrakis(4-ethylphenyl)hydrazine |
InChI |
InChI=1S/C32H36N2/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30)34(31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h9-24H,5-8H2,1-4H3 |
InChI Key |
BZKKGCAICGWEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)N(C3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling of Aryl Halides with Hydrazine
The Ullmann reaction, a copper-catalyzed coupling of aryl halides with amines, offers a viable route. For this compound, four equivalents of 4-ethylphenyl iodide or bromide react with hydrazine hydrate under catalytic conditions:
Reaction Scheme:
$$
\text{Hydrazine} + 4 \text{Ar-X} \xrightarrow{\text{Cu, Base}} \text{this compound} + 4 \text{HX}
$$
Conditions:
- Catalyst: Copper powder (5–10 mol%)
- Base: K₂CO₃ or Cs₂CO₃
- Solvent: DMF or DMSO at 120–150°C
- Time: 12–24 hours
This method mirrors the synthesis of tetraphenylhydrazine, where diarylamines form via aryl halide coupling. Challenges include controlling stoichiometry to avoid partial substitution (e.g., mono- or tri-substituted byproducts) and managing the electron-donating ethyl groups, which may slow nucleophilic aromatic substitution.
Oxidative Coupling of Bis(4-ethylphenyl)amine
Oxidative dimerization of bis(4-ethylphenyl)amine represents a direct pathway. Lead dioxide (PbO₂) or hydrogen peroxide (H₂O₂) in acidic media facilitates N–N bond formation:
Reaction Scheme:
$$
2 (\text{4-EtC}6\text{H}4)2\text{NH} \xrightarrow{\text{PbO}2, \text{H}^+} (\text{4-EtC}6\text{H}4)2\text{N–N}(\text{C}6\text{H}4\text{-4-Et})2 + \text{H}_2\text{O}
$$
Optimization Insights:
- Solvent: Acetic acid or acetone enhances solubility.
- Temperature: 60–80°C to balance reaction rate and side-product formation.
- Yield: ~50–70% (extrapolated from tetraphenylhydrazine syntheses).
This method’s feasibility hinges on the availability of bis(4-ethylphenyl)amine, which itself requires synthesis via Buchwald-Hartwig amination or Ullmann coupling of 4-ethylaniline derivatives.
Grignard Reagent Alkylation of Hydrazine
Hydrazine can undergo stepwise alkylation with 4-ethylphenylmagnesium bromide. While theoretically plausible, this route faces challenges in achieving tetra-substitution:
Reaction Steps:
- Hydrazine + 2 Ar-MgBr → 1,2-bis(4-ethylphenyl)hydrazine
- Further alkylation with 2 Ar-MgBr → this compound
Limitations:
- Steric hindrance from ethyl groups reduces nucleophilic attack efficiency.
- Competing side reactions (e.g., over-alkylation or decomposition) necessitate low temperatures (−78°C) and controlled reagent addition.
Comparative Analysis of Methods
The table below evaluates key parameters for each synthetic approach:
| Method | Catalytic System | Yield* | Scalability | Purity Challenges |
|---|---|---|---|---|
| Ullmann Coupling | Cu, K₂CO₃ | 40–60% | Moderate | Partial substitution |
| Oxidative Coupling | PbO₂, H⁺ | 50–70% | High | Oxidative byproducts |
| Grignard Alkylation | – | <30% | Low | Steric hindrance |
*Estimated based on analogous reactions.
Industrial and Laboratory Considerations
Catalyst Selection
Copper catalysts in Ullmann reactions offer cost-effectiveness but require high temperatures. Palladium-based systems (e.g., Pd(OAc)₂ with Xantphos) could enhance efficiency but increase costs.
Solvent and Temperature Optimization
Chemical Reactions Analysis
Types of Reactions: Tetrakis(4-ethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed:
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted ethylphenyl derivatives.
Scientific Research Applications
Tetrakis(4-ethylphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tetrakis(4-ethylphenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. As a photosensitizer in photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS) that induce cell death in targeted cancer cells . The specific molecular targets and pathways involved in this process are still under investigation, but the generation of ROS is a key factor in its therapeutic effects.
Comparison with Similar Compounds
(a) Tetrakis(pentafluorobenzoyl)-hydrazine (C₂₈F₂₀N₂O₄)
- Structure : Features pentafluorobenzoyl groups instead of ethylphenyl substituents.
- Applications : Identified as a major component in tea tree oil via GC-MS analysis, though its biological role remains unclear .
- Key Difference : The electron-withdrawing fluorine atoms contrast sharply with the electron-donating ethyl groups in Tetrakis(4-ethylphenyl)hydrazine, leading to divergent chemical reactivity and electronic properties.
(b) 1-(4-Chlorophenyl)-1-methylhydrazine (C₇H₉ClN₂)
- Structure : Contains a single 4-chlorophenyl group and a methyl substituent.
- Synthesis : Prepared via condensation of 3-(4-ethylphenyl)-3-oxopropanenitrile with hydrazine, yielding intermediates for β-lactamase inhibitors .
- Comparison : The absence of multiple ethylphenyl groups limits its steric bulk and electronic modulation compared to this compound.
Nitrogen-Rich Covalent Organic Frameworks (COFs)
(a) Py-azine COF
- Structure : Synthesized from 1,3,6,8-tetrakis(4-formylphenyl)pyrene and hydrazine, forming azine-linked frameworks .
- Performance: Exhibits high crystallinity and surface area, but photocatalytic hydrogen evolution rates (HER) are lower (6–22 mmol h⁻¹ g⁻¹) compared to non-nitrogenated analogs (98 mmol h⁻¹ g⁻¹) .
- Relevance : The ethylphenyl groups in this compound could theoretically enhance HER by increasing electron density, similar to phenyl-rich COFs .
(b) ACOF-1
- Structure : Derived from 1,3,5-triformylbenzene and hydrazine hydrate.
- Application : Used in gas storage and catalysis, but its lack of alkyl-substituted aryl groups limits hydrophobicity and stability under aqueous conditions .
Porphyrin Derivatives with Ethylphenyl Substituents
(a) 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin (TEtPP)
- Structure : A metal-free porphyrin with four 4-ethylphenyl groups.
- Photodynamic Activity: Demonstrates potent antimicrobial activity under irradiation (MIC = 54.71 µg/mL for P. aeruginosa), attributed to high singlet oxygen quantum yield (ΦΔ = 0.81) .
Data Tables: Key Properties and Performance Metrics
Research Findings and Mechanistic Insights
- Electron-Donating vs. Electron-Withdrawing Groups : Ethylphenyl substituents enhance electron density, improving charge transport in COFs and redox activity in hydrazine derivatives. This contrasts with fluorine-substituted analogs, which prioritize stability over reactivity .
- Biological Activity : Hydrazine derivatives with aromatic groups show promise in antimicrobial and anticancer applications, though specific data for this compound remain unexplored .
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